![molecular formula C15H11BrO3 B1292260 3-Acetoxy-2'-bromobenzophenone CAS No. 890099-57-7](/img/structure/B1292260.png)
3-Acetoxy-2'-bromobenzophenone
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Overview
Description
3-Acetoxy-2’-bromobenzophenone is a chemical compound with the molecular formula C15H11BrO3 and a molecular weight of 319.15 . It is widely studied in the scientific community.
Molecular Structure Analysis
The molecular structure of 3-Acetoxy-2’-bromobenzophenone is represented by the InChI code1S/C15H11BrO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3
.
Scientific Research Applications
Organic Synthesis
3-Acetoxy-2’-bromobenzophenone: is a valuable compound in organic synthesis, particularly as an intermediate in the synthesis of various organic molecules. Its acetoxy group can act as a protecting group for phenols, while the bromine atom serves as a good leaving group or can be used in further substitution reactions to introduce other functional groups .
Photoinitiators for Polymerization
This compound has potential applications as a photoinitiator. Photoinitiators are compounds that produce free radicals when exposed to light, and these radicals can initiate polymerization3-Acetoxy-2’-bromobenzophenone could be used to control the polymerization process of certain plastics or resins.
Medicinal Chemistry
In medicinal chemistry, 3-Acetoxy-2’-bromobenzophenone can be utilized to synthesize benzamide derivatives, which have shown promise in various therapeutic areas. These include antioxidant, antibacterial, and potential anticancer properties .
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds to which this compound belongs, have been widely used in various industries and have shown diverse biological activities .
Mode of Action
It’s worth noting that benzamides have been known to exhibit a range of biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-hsv, antioxidant, analgesic, and anti-inflammatory effects .
Biochemical Pathways
Some benzamides have been shown to exhibit antioxidant activity, suggesting they may interact with biochemical pathways related to oxidative stress .
Result of Action
Benzamides have been known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
A study on a related compound, 2-bromobenzophenone, showed anomalies in its heat capacity, suggesting that temperature could influence its properties .
properties
IUPAC Name |
[3-(2-bromobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJIBCDQSQAPQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641632 |
Source
|
Record name | 3-(2-Bromobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-2'-bromobenzophenone | |
CAS RN |
890099-57-7 |
Source
|
Record name | Methanone, [3-(acetyloxy)phenyl](2-bromophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Bromobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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